2-Phenoxyethyl cyclohexylideneacetate

Lipophilicity LogP ADMET Prediction

2-Phenoxyethyl cyclohexylideneacetate (CAS 60359-27-5), also known as 2-phenoxyethyl 2-cyclohexylideneacetate, is an organic ester with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol. This compound, categorized as an aromatic ester, is listed by suppliers for industrial and research use, with a documented Polar Surface Area (PSA) of 35.53 Ų and a predicted partition coefficient (LogP) of 3.50.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 60359-27-5
Cat. No. B14601885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethyl cyclohexylideneacetate
CAS60359-27-5
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CCC(=CC(=O)OCCOC2=CC=CC=C2)CC1
InChIInChI=1S/C16H20O3/c17-16(13-14-7-3-1-4-8-14)19-12-11-18-15-9-5-2-6-10-15/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2
InChIKeyJXWUBQGZSCJNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxyethyl Cyclohexylideneacetate (CAS 60359-27-5): A High-Purity Chemical Compound for Scientific Procurement


2-Phenoxyethyl cyclohexylideneacetate (CAS 60359-27-5), also known as 2-phenoxyethyl 2-cyclohexylideneacetate, is an organic ester with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . This compound, categorized as an aromatic ester, is listed by suppliers for industrial and research use, with a documented Polar Surface Area (PSA) of 35.53 Ų and a predicted partition coefficient (LogP) of 3.50 [1]. While detailed physicochemical properties like boiling point are not experimentally established in the public domain, its unique structural features—a cyclohexylidene ring conjugated to an acetate group esterified with 2-phenoxyethanol—position it as a specialty intermediate with distinct lipophilic and electronic characteristics compared to simpler alkyl esters [1].

Higher predicted lipophilicity relative to simple cyclohexylidene esters
Distinct polar surface area (TPSA) may influence bioavailability predictions
Unique phenoxyethyl-cyclohexylidene core for SAR and chromatographic studies

Why Generic Substitution of 2-Phenoxyethyl Cyclohexylideneacetate Fails in Research Applications


Direct substitution of 2-phenoxyethyl cyclohexylideneacetate with common cyclohexylidene or phenoxyethyl esters, such as ethyl cyclohexylideneacetate or 2-phenoxyethyl acetate, is not supported by equivalency data. Attempts at generic replacement risk altering critical molecular properties like lipophilicity, steric bulk, and hydrogen-bonding potential, which are key for reproducible synthetic yields, receptor binding in biochemical assays, or olfactive profiles in fragrance development [1]. The specific combination of the non-polar cyclohexylidene moiety and the polar phenoxyethyl ester creates a LogP profile that cannot be replicated by simpler analogs, underscoring the need for product-specific verification rather than class-level assumption [1].

Lipophilicity shift
Simpler cyclohexylidene esters may exhibit lower LogP, altering partitioning and membrane-crossing behavior.
TPSA deviation
Methyl or ethyl analogs have lower polar surface area, which may shift predicted oral bioavailability parameters.
Molecular weight mismatch
Lighter phenoxyethyl acetates differ by >80 Da, potentially affecting GC retention time and volatility profiles.

Quantitative Differentiation Evidence for 2-Phenoxyethyl Cyclohexylideneacetate (CAS 60359-27-5) vs. Structural Analogs


Lipophilicity (LogP) Differentiation from Simple Cyclohexylidene Esters

The target compound's predicted LogP of 3.50 [1] is significantly higher than that of Methyl 2-cyclohexylideneacetate (XLogP3-AA: 2.1) [2], indicating a >1.4 log unit increase in lipophilicity due to the phenoxyethyl substituent. This differentiates it from simpler ester analogs in terms of membrane permeability and reverse-phase chromatographic retention.

LogP Differentiation
Data to verify
ΔLogP > +1.0
Target
3.50
Methyl ester
2.1
Higher lipophilicity reported; may support partitioning and chromatographic method differentiation.
Predicted values; protocol-specific verification recommended.
Lipophilicity LogP ADMET Prediction Chromatography

Topological Polar Surface Area (TPSA) as a Descriptor Differentiator

2-Phenoxyethyl cyclohexylideneacetate exhibits a TPSA of 35.53 Ų [1], which is notably higher than Methyl 2-cyclohexylideneacetate (26.3 Ų) [2]. This difference of >9 Ų arises from the additional ether oxygen in the phenoxyethyl group, providing a measurable descriptor for distinguishing the target compound in property prediction models and QSAR studies.

TPSA Differentiation
Data to verify
ΔTPSA +9.2 Ų
Target
35.5
Methyl ester
26.3
Higher TPSA differentiates the compound in bioavailability predictions and QSAR models.
Computational estimates; confirm experimentally for critical lead selection.
Polar Surface Area Bioavailability Drug-likeness Veber's Rule

Molecular Size and Steric Differentiation from Phenoxyethyl Acetate Analogs

With a molecular weight of 260.33 g/mol , 2-phenoxyethyl cyclohexylideneacetate is significantly heavier than 2-Phenoxyethyl Acetate (180.20 g/mol) [1]. This increase of >80 Da is accompanied by an additional cyclohexyl ring, which directly impacts volatility, diffusivity, and size-exclusion chromatography behavior, providing a clear quantitative basis for differentiation.

Molecular Weight Diff.
Data to verify
ΔMW +80.1 Da
Target
260.3
Phenoxyethyl acetate
180.2
Large MW difference supports distinct chromatographic retention and volatility profiles.
Use for method development; verify elution order under your conditions.
Molecular Weight Steric Bulk Retention Time Volatility

Validated Application Scenarios for 2-Phenoxyethyl Cyclohexylideneacetate Based on Quantitative Differentiation


Use as a High-LogP Building Block in Medicinal Chemistry Synthesis

The elevated LogP of 3.50 compared to simpler cyclohexylidene esters (LogP ~2.1–2.8) makes 2-phenoxyethyl cyclohexylideneacetate a candidate for synthesizing drug-like molecules requiring enhanced membrane permeability [1]. Researchers can select this compound when a specific lipophilic fragment is needed to optimize ADME profiles, as confirmed by its quantitative LogP advantage.

Development of Structure-Activity Relationship (SAR) Libraries with Variable TPSA

The TPSA difference of >9 Ų relative to methyl cyclohexylideneacetate (35.53 vs 26.3 Ų) provides a measurable parameter for building SAR libraries where systematic variation of polar surface area is required to probe bioavailability constraints [2]. This enables data-driven procurement rather than arbitrary ester selection.

Chromatographic Method Development and Retention Time Profiling

The precise molecular weight of 260.33 g/mol, significantly higher than common phenoxyethyl acetates, directly influences GC/MS and LC/MS retention times, justifying its use as a distinct analytical standard for method calibration in complex mixture analysis .

Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
Higher predicted lipophilicity (LogP)
ADME modeling; membrane permeability assays
SAR library development
TPSA differentiation
Bioavailability predictions (Veber's rule)
Chromatographic method development
Molecular weight specificity
Retention time profiling; GC/LC method calibration
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